3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a triazolone moiety, and fluorinated aromatic systems, which may contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-31-18-6-3-15(4-7-18)14-28-21(25-26-23(28)30)16-9-11-27(12-10-16)22(29)17-5-8-20(32-2)19(24)13-17/h3-8,13,16H,9-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHITUJWRQGBSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the fluorinated benzoyl group: This step involves the acylation of the piperidine ring with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the triazolone ring: This can be accomplished by reacting the intermediate with hydrazine derivatives under reflux conditions.
Final coupling: The final step involves coupling the triazolone intermediate with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound has been identified as a promising candidate in drug discovery due to its unique structure that allows for interaction with various biological targets. It is included in several screening libraries aimed at identifying new therapeutic agents:
- Protein-Protein Interaction Library : Contains compounds that can modulate protein interactions, which are critical in many diseases.
- Peptidomimetic Library : Useful for developing peptide-like drugs that can target specific biological pathways.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer effects of triazole derivatives, including this compound, using xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The structural characteristics of the compound suggest potential antimicrobial properties. Preliminary studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Testing
In vitro testing revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, indicating strong potential for development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorinated benzoyl group and the triazolone moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the piperidine and fluorinated aromatic systems but differs in the presence of the benzoxazole ring.
4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound contains a fluorinated aromatic system and a thiosemicarbazide moiety.
Uniqueness
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of its piperidine ring, triazolone moiety, and dual methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one , also known by its ChemDiv ID S383-0154, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25FN4O3
- Molecular Weight : 424.48 g/mol
- LogP : 3.733 (indicating moderate lipophilicity)
- Water Solubility : LogSw -3.93 (suggesting low solubility in water)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been included in several screening libraries aimed at identifying modulators of protein-protein interactions (PPIs) and other therapeutic targets.
Pharmacological Profile
Research indicates that this compound exhibits significant activity against multiple biological targets:
- Phosphodiesterase Inhibition :
- Dopamine Receptor Modulation :
- Antitumor Activity :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- PDE5 Inhibition Assays :
- Dopamine Receptor Functional Assays :
Structure-Activity Relationship (SAR)
Studies focusing on SAR have identified key modifications that enhance potency and selectivity:
| Compound ID | D3R Agonist Activity (EC50) | D2R Agonist Activity | D2R Antagonist Activity (IC50) |
|---|---|---|---|
| S383-0154 | 710 nM | Inactive | 15,700 nM |
| Analog A | 278 nM | Inactive | 9,000 nM |
| Analog B | 98 nM | >100,000 nM | 6,800 nM |
This table illustrates how structural modifications can significantly impact receptor selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
